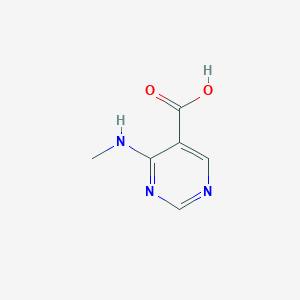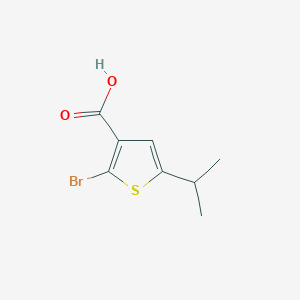
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, 2-Bromo-3-thiophenecarboxylic acid has the empirical formula C5H3BrO2S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, 2-Bromo-3-thiophenecarboxylic acid is a solid with a melting point of 178-182 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid and its derivatives are of significant interest in organic chemistry due to their potential in synthesizing complex molecules with biological activity. The synthesis and characterization of thiophene-containing compounds, including those related to 2-bromo-5-(propan-2-yl)thiophene-3-carboxylic acid, have been extensively studied. For example, novel thiophene-containing compounds were synthesized, exhibiting promising antibacterial and antifungal activities, highlighting the utility of these compounds in developing new antimicrobial agents (Mabkhot et al., 2017). Another study focused on the regioselective C3-alkenylation of thiophene-2-carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Iitsuka et al., 2013).
Molecular Structure and Reactivity
The molecular structure and reactivity of thiophene derivatives are crucial for their application in medicinal chemistry and material science. For instance, the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline revealed insights into electrophilic substitution reactions exclusive to the 5-position of the thiophene ring, offering pathways for further functionalization of thiophene compounds (Aleksandrov et al., 2020). Moreover, the development of efficient synthetic routes to brominated thiophene-2-carboxylic acids through direct bromination showcases the adaptability of these compounds in synthetic organic chemistry (Taydakov et al., 2010).
Electronic and Optical Properties
The electronic and optical properties of thiophene derivatives make them attractive for applications in material science, such as in the development of luminescent materials and electronic devices. The study on luminescent supramolecular assemblies based on hydrogen-bonded complexes of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids demonstrates the potential of thiophene derivatives in creating materials with novel photophysical properties (Osterod et al., 2001).
Pharmacological Applications
While the specific application of 2-bromo-5-(propan-2-yl)thiophene-3-carboxylic acid in pharmacology was not directly found, thiophene derivatives, in general, show significant potential in drug discovery. For example, the discovery of thiophene-based GPR35 agonists highlights the role of thiophene compounds in identifying new pharmacologically active molecules (Deng et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-propan-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPQWONKBAVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



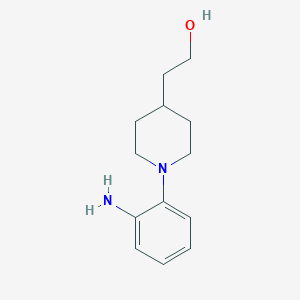
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
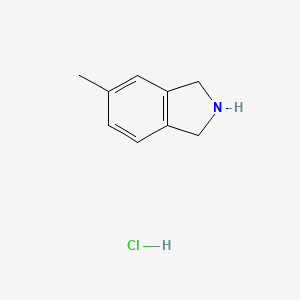
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
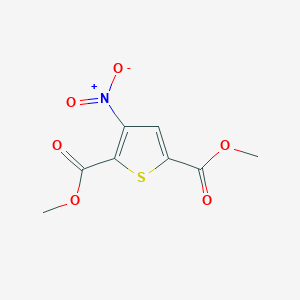
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
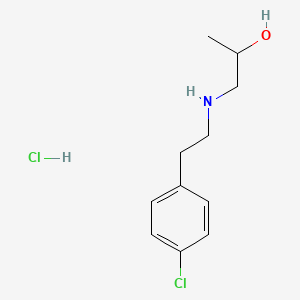
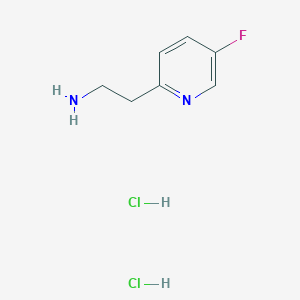
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
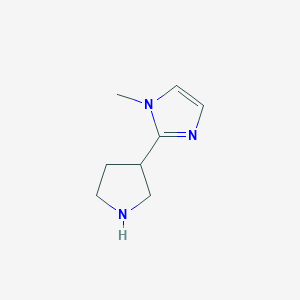
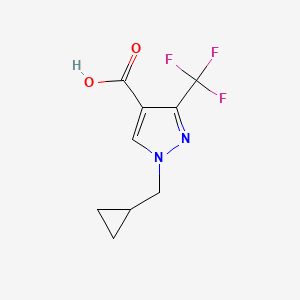
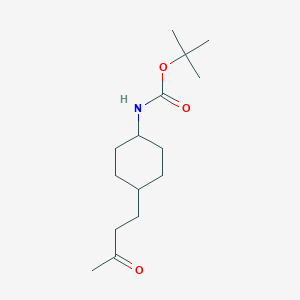
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
